1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid is a compound with the CAS Number: 1156272-06-8 and a molecular weight of 281.31 . It belongs to the class of organic compounds known as quinolines and derivatives, which are compounds containing a quinoline moiety, consisting of a benzene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H15N3O2/c17-9-12-10-18-14-4-2-1-3-13(14)15(12)19-7-5-11(6-8-19)16(20)21/h1-4,10-11H,5-8H2,(H,20,21) . This indicates that the compound has a complex structure involving a cyanoquinolinyl group attached to a piperidinecarboxylic acid group.Scientific Research Applications
Catalytic Applications
One study highlights the preparation of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which were used to create a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst demonstrates excellent reusability and stable catalytic activity, offering potential in various synthetic applications (Ghorbani‐Choghamarani & Azadi, 2015).
Antimicrobial Research
Another area of interest is the synthesis of novel fluoroquinolones with significant antimycobacterial activities. Derivatives containing the cyanoquinoline structure were evaluated for their efficacy against Mycobacterium tuberculosis and showed promising in vitro and in vivo activities, highlighting potential therapeutic applications (Senthilkumar et al., 2009).
Organic Synthesis and Medicinal Chemistry
Further research into 1-aminopyridinium ylides has demonstrated their efficiency as directing groups for the palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives, showcasing the potential for creating complex organic molecules with high precision (Le, Nguyen & Daugulis, 2019).
Additionally, research on cyclic amines such as pyrrolidine and tetrahydroisoquinoline has led to new methods for their functionalization, presenting new pathways for synthesizing ring-fused pyrrolines and pyrroles with potential pharmaceutical applications (Kang et al., 2015).
Photochemical Studies
Studies have also explored the photochemistry of related quinoline carboxylic acids, such as ciprofloxacin, under various conditions. These studies shed light on the stability and reactivity of such compounds when exposed to light, which is crucial for understanding their behavior in environmental and pharmaceutical contexts (Mella, Fasani & Albini, 2001).
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-9-12-10-18-14-4-2-1-3-13(14)15(12)19-7-5-11(6-8-19)16(20)21/h1-4,10-11H,5-8H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIPAXXUCKPPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=NC3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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